molecular formula C7H7NO2S2 B13224031 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide

Cat. No.: B13224031
M. Wt: 201.3 g/mol
InChI Key: DRATVQIGCSGVRC-UHFFFAOYSA-N
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Description

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide (CAS: 2059989-04-5) is a heterocyclic compound featuring a fused thiophene-dioxine ring system substituted with a carboxamide (-CONH₂) group at the 5-position. Its molecular formula is C₇H₇NO₃S, with a molecular weight of 185.20 g/mol . The compound is stored under sealed, dry conditions at 2–8°C and exhibits moderate toxicity, as indicated by its GHS hazard warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Properties

Molecular Formula

C7H7NO2S2

Molecular Weight

201.3 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbothioamide

InChI

InChI=1S/C7H7NO2S2/c8-7(11)6-5-4(3-12-6)9-1-2-10-5/h3H,1-2H2,(H2,8,11)

InChI Key

DRATVQIGCSGVRC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a thiocarbonyl reagent under controlled temperature and solvent conditions . The reaction conditions often require an inert atmosphere and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide 2059989-04-5 C₇H₇NO₃S 185.20 -CONH₂ Stable under dry conditions; moderate toxicity (H302, H315, H319)
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbonitrile 859851-02-8 C₇H₄N₂O₂S 196.19 (calculated) -CN Likely reactive due to nitrile group; no explicit hazard data
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid 260063-21-6 C₇H₆O₄S 202.19 -COOH Acidic properties; potential for salt formation or esterification
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde N/A C₈H₅BrO₃S 277.10 (calculated) -CHO (aldehyde) Electrophilic aldehyde group; intermediate for further synthesis

Stability and Toxicity

  • The carboxamide exhibits moderate toxicity (H302, H315, H319), necessitating precautions during handling .
  • Derivatives like the carbonitrile may pose higher reactivity risks (e.g., cyanide release under extreme conditions), though specific data are lacking.
  • The carboxylic acid’s stability is influenced by pH; it likely decomposes under strong acidic or basic conditions .

Biological Activity

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₇N₁O₂S₂
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 2060046-79-7
  • IUPAC Name : 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide

Biological Activity Overview

The biological activity of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has been studied in various contexts. Key areas of focus include:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[3,4-b][1,4]dioxine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics amidst rising drug resistance.
  • Anticancer Potential : Research indicates that thieno[3,4-b][1,4]dioxine derivatives possess cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes such as tyrosinase and cathepsin L. This inhibition can be crucial in therapeutic applications targeting diseases like melanoma and certain types of cancer.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thieno[3,4-b][1,4]dioxine derivatives against common pathogens. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
A10Staphylococcus aureus
B25Escherichia coli
C50Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values ranging from 15 to 30 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-720Apoptosis induction
A54925Cell cycle arrest

The biological activities are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Inhibition of key enzymes disrupts metabolic pathways essential for cell survival.

Case Studies

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that a derivative of thieno[3,4-b][1,4]dioxine significantly reduced infection rates compared to standard treatments.
  • Cancer Treatment Research : Preclinical studies on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size without notable toxicity.

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